Aurin

概要

説明

ロゾリック酸は、オーリンまたはコラリンとしても知られており、緑がかった金属光沢を持つ黄色または深紅色の結晶を形成する有機化合物です。水にはほとんど溶けませんが、アルコールにはよく溶けます。強酸には溶解して黄色溶液を形成し、水性アルカリには溶解してカルミンレッド溶液を形成します .

準備方法

合成経路と反応条件: ロゾリック酸は、1834年にドイツの化学者フリードリッヒ・フェルディナント・ルンゲによって石炭タールを蒸留することによって初めて合成されました。1861年、ヘルマン・コルベとルドルフ・シュミットは、シュウ酸とクレオソート(フェノールを含む)を濃硫酸の存在下で加熱することによって合成しました . 別の方法では、フェノールとシュウ酸を濃硫酸中で加熱します .

工業生産方法: 現代の工業的方法には、以下の手順が含まれます。

- エタノール、水酸化ナトリウム溶液、水の混合溶液にロゾリック酸を添加します。

- 水酸化ナトリウムと水の混合溶液にイミノ二酢酸を溶解します。

- 2つの溶液を混合し、反応を実行し、減圧蒸留によりエタノールを除去し、水を加え、混合物を酸性化して生成物を沈殿させます。

- 生成物をエタノールでろ過および再結晶し、その後、結晶を真空下で乾燥させます .

化学反応の分析

反応の種類: ロゾリック酸は、以下を含むいくつかの種類の化学反応を起こします。

酸塩基反応: これは、pH指示薬として作用し、5.0から6.8の遷移範囲を持ち、酸性条件下では黄色からアルカリ性条件下ではカルミンレッドに色が変化します.

酸化還元: これは酸化還元反応に関与する可能性がありますが、具体的な詳細はあまり文書化されていません。

置換反応: これはさまざまな試薬と反応して、さまざまな誘導体を形成することができます。

一般的な試薬と条件:

強酸: 黄色溶液を形成します。

水性アルカリ: カルミンレッド溶液を形成します。

アルコール: 自由に溶解し、黄金色の溶液を形成します.

主要な製品: これらの反応から形成される主要な製品は、通常、ロゾリック酸の誘導体であり、染料やpH指示薬などのさまざまな用途に使用できます .

4. 科学研究の応用

ロゾリック酸は、いくつかの科学研究の用途があります。

科学的研究の応用

Applications in Urban Research

Aurin plays a critical role in urban studies, particularly through the Australian Urban Research Infrastructure Network (this compound). This initiative leverages this compound for various applications, such as:

- Data Integration : this compound provides access to extensive datasets that help researchers analyze urban growth, land use, and demographic trends. The integration of spatially enabled data facilitates effective urban planning and policy-making .

- Spatio-Statistical Analysis : Tools developed within this compound enable researchers to conduct complex analyses that inform decision-making in urban environments. For instance, the Regional Innovation Data Lab uses this compound data to map service accessibility and food environments .

Case Study: Urban Air Quality Monitoring

A recent project under this compound focused on air quality monitoring in urban areas. Researchers utilized this compound to assess the impact of traffic-related air pollution on childhood asthma rates. By integrating health data with environmental metrics, they identified high-risk areas and proposed interventions .

Environmental Applications

In environmental science, this compound is utilized for:

- Water Quality Assessment : this compound is employed in colorimetric methods to detect contaminants in water bodies. Its sensitivity allows for the rapid assessment of water quality parameters such as heavy metals and organic pollutants.

- Soil Analysis : The compound aids in determining soil composition and contamination levels, crucial for agricultural productivity and environmental health.

Data Table: Environmental Applications of this compound

| Application | Methodology | Impact |

|---|---|---|

| Water Quality Testing | Colorimetric Assays | Rapid detection of pollutants |

| Soil Composition | Spectrophotometric Analysis | Assessment of nutrient levels |

| Air Quality Monitoring | Integrated Data Analysis | Identification of pollution hotspots |

Health Sciences Applications

In health sciences, this compound's applications include:

- Diagnostic Tools : this compound is used in assays for diagnosing diseases by detecting specific biomarkers in biological samples.

- Pharmacological Studies : Researchers utilize this compound to study drug interactions and efficacy through its ability to form complexes with various pharmaceutical compounds.

Case Study: Hepatitis Treatment Accessibility

A study conducted using this compound data analyzed the accessibility of hepatitis treatment services across different demographics. By mapping service availability against population health metrics, the researchers identified gaps in treatment access, leading to policy recommendations aimed at improving healthcare delivery .

作用機序

ロゾリック酸は、さまざまなメカニズムを通じてその効果を発揮します。

pH指示薬: 分子の構造変化により、溶液のpHに基づいて色が変化します。

類似の化合物:

オーリン(コラリン): 構造と特性が似ており、染料やpH指示薬として使用されます.

フェノールフタレイン: 別のpH指示薬で、異なるpH遷移範囲があります。

メチルオレンジ: 別のpH指示薬で、異なる色の変化範囲があります。

独自性: ロゾリック酸は、特定のpH遷移範囲と、異なるpH環境で異なる色の溶液を形成する能力により、独特です。 染料製造と生物学研究におけるその用途も、他の類似の化合物とは一線を画しています .

類似化合物との比較

Aurin (Corallin): Similar in structure and properties, used as a dye and pH indicator.

Phenolphthalein: Another pH indicator with a different pH transition range.

Methyl Orange: A pH indicator with a different color change range.

Uniqueness: Rosolic acid is unique due to its specific pH transition range and its ability to form distinct colored solutions in different pH environments. Its applications in dye manufacturing and biological research also set it apart from other similar compounds .

生物活性

Aurin, specifically aurintricarboxylic acid (ATA) , is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy in various applications.

This compound is a tricarboxylic acid derivative that exhibits various biological activities, including antiviral, anti-inflammatory, and apoptotic effects. Its mechanism of action primarily involves:

- Inhibition of Viral Replication : this compound has been shown to inhibit the replication of several viruses, including the Hepatitis C virus (HCV) and Vaccinia virus. It targets both cellular and viral factors essential for viral replication .

- Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cells through proteotoxic stress mechanisms. It activates heat shock proteins (Hsp90α), leading to Noxa-dependent apoptosis in malignant melanoma cells .

- Allosteric Modulation : Recent findings suggest that this compound acts as an allosteric antagonist at P2X1 and P2X3 receptors, which are involved in pain signaling pathways .

Antiviral Activity

This compound demonstrates potent antiviral properties. For instance, it has been characterized as an effective inhibitor of HCV replicase activity. A study reported that this compound significantly reduced viral load in infected cell lines while exhibiting low cytotoxicity .

Apoptotic Effects

This compound's role in inducing apoptosis has been extensively studied. One notable study found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in cancerous cells. This effect was linked to the disruption of mitochondrial function and activation of apoptotic pathways .

Case Studies

特性

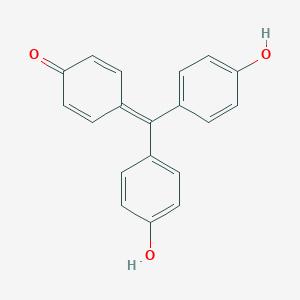

IUPAC Name |

4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEHYMARPSSOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022387 | |

| Record name | Aurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep red solid; Technical product may be yellowish-brown with a dark green metallic fracture; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | Aurin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-45-2 | |

| Record name | Aurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-[bis(4-hydroxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[bis(p-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N4AK3JAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of aurin in malignant melanoma cells?

A1: this compound acts as a geldanamycin-competitive Hsp90α-antagonist []. This means it binds to and inhibits the activity of Hsp90α, a chaperone protein essential for the stability and function of numerous client proteins involved in cell survival and proliferation. This inhibition leads to proteotoxic stress, ultimately triggering Noxa-dependent apoptosis [] in melanoma cells.

Q2: How does this compound induce proteotoxic stress in cells?

A2: this compound's inhibition of Hsp90α disrupts cellular proteostasis by: * Impairing proteasome function, leading to increased protein ubiquitination []. * Triggering the early unfolded protein response (UPR) signaling pathway, evidenced by increased phosphorylation of PERK and eIF2α, and upregulation of CHOP []. * Inducing oxidative stress and depleting glutathione levels [].

Q3: Is this compound's effect on melanoma cells selective?

A3: Studies suggest that this compound preferentially targets malignant melanoma cells over non-malignant skin cells. While this compound induces the heat shock response in both cell types, it selectively triggers apoptosis in melanoma cells without affecting the viability of non-malignant fibroblasts, keratinocytes, or melanocytes [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound, also known as rosolic acid, has the molecular formula C19H14O3 and a molecular weight of 290.3 g/mol.

Q5: What is the chemical structure of this compound?

A5: this compound is a triphenylmethane derivative characterized by a central carbon atom bonded to three aromatic rings, with one of the rings bearing a quinone methide moiety.

Q6: Have computational methods been used to study this compound?

A8: Yes, molecular docking and ATPase inhibition analyses were used to support the finding that this compound acts as a geldanamycin-competitive Hsp90α-antagonist []. Additionally, a molecular dynamics simulation was performed on the complex of HIV-1 integrase and aurintricarboxylic acid (ATA) []. This simulation demonstrated the stability of the complex and identified two stable hydrogen bonds between the integrase and ATA [].

Q7: How does the presence of carboxylic acid groups affect this compound's biological activity?

A9: Studies comparing this compound and its derivative, aurintricarboxylic acid (ATA), provide insights into the importance of carboxylic acid groups. While both compounds share structural similarities, ATA exhibits distinct biological activities not observed with this compound. For instance, ATA effectively inhibits angiogenesis in the chick chorioallantoic membrane, whereas this compound does not demonstrate this activity []. This difference suggests that the presence of carboxylic acid groups is crucial for ATA's anti-angiogenic properties [].

Q8: Does the triphenylmethane ring system contribute to this compound's inhibitory effects on protein synthesis?

A10: Research indicates that both the triphenylmethane ring system and the carboxylic acid groups are essential for aurintricarboxylic acid's (ATA) inhibitory activity on cell-free protein synthesis []. Analogues lacking either of these structural features showed significantly reduced or abolished inhibitory effects, highlighting their importance for ATA's mechanism of action in protein synthesis inhibition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。